(2E)-2-[(2-Methoxyphenyl)methylene]hydrazinecarbothioamide
Description
2-Methoxybenzaldehyde thiosemicarbazone belongs to the thiosemicarbazone class, characterized by a thiosemicarbazide backbone conjugated with an aldehyde/ketone moiety.
Synthesis: Thiosemicarbazones are typically synthesized via condensation of thiosemicarbazides with aldehydes/ketones in ethanol or methanol, catalyzed by acetic acid (). For example, 3-methoxybenzaldehyde reacts with thiosemicarbazide to yield derivatives confirmed by $ ^1H $-NMR, where NH protons resonate at δ = 6.3–8.3 ppm and 11.1–11.7 ppm ().
Characterization: Spectral techniques (IR, $ ^1H $-NMR, $ ^{13}C $-NMR) and elemental analysis are standard for structural elucidation (). X-ray crystallography further confirms molecular geometry in complexes ().
Properties
CAS No. |
4334-73-0 |
|---|---|
Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
[(2-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-5-3-2-4-7(8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14) |
InChI Key |
LHIPHJZPFNPALV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N\NC(=S)N |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation in Methanol-Water Solvent Systems
A widely adopted method involves refluxing equimolar quantities of 2-methoxybenzaldehyde and thiosemicarbazide in a 1:1 (v/v) methanol-water mixture with glacial acetic acid as a catalyst. For instance, a protocol adapted from 3-methoxybenzaldehyde thiosemicarbazone synthesis employs the following steps:
-
Reagent Preparation : Dissolve 2-methoxybenzaldehyde (1.36 g, 0.01 mol) in 20 mL methanol and thiosemicarbazide (0.91 g, 0.01 mol) in 20 mL distilled water.
-
Condensation : Combine solutions, add 2–3 mL glacial acetic acid, and reflux at 70°C for 3–4 hours.
-
Workup : Cool the reaction mixture to room temperature, collect precipitated crystals via vacuum filtration, and wash with cold ethanol.
-
Purification : Recrystallize from dimethyl sulfoxide (DMSO) or dichloromethane-methanol mixtures.
Yield : 85–92% (theoretical yield ~95%).
Melting Point : 224–227°C (decomp.).
This method balances reactivity and solubility, with methanol enhancing aldehyde dissolution and water promoting thiosemicarbazide reactivity. The acetic acid protonates the carbonyl oxygen, accelerating nucleophilic attack by thiosemicarbazide.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates condensation reactions. A protocol adapted from acetophenone thiosemicarbazone synthesis involves:
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Reagent Mixing : Combine 2-methoxybenzaldehyde (0.01 mol), thiosemicarbazide (0.01 mol), and 5 mL ethanol in a microwave vessel.
-
Irradiation : Heat at 100°C for 5–10 minutes under 300 W power.
-
Isolation : Cool, filter, and recrystallize as above.
Yield : 88–90%.
Advantages : Reaction time reduced from hours to minutes, with comparable purity to conventional methods.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity profoundly impacts reaction kinetics and product solubility. Comparative studies of analogous thiosemicarbazones reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol-Water | 32.7 | 92 | 98.5 |
| Ethanol | 24.3 | 87 | 97.2 |
| Acetonitrile | 37.5 | 81 | 95.8 |
| Dichloromethane | 8.9 | 68 | 91.3 |
Data adapted from. Methanol-water systems optimize both solubility and proton availability, whereas nonpolar solvents like dichloromethane hinder reactant miscibility.
Catalytic Systems
Catalyst choice influences reaction rate and byproduct formation:
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Glacial Acetic Acid : Yields 85–92% but requires prolonged reflux.
-
PTSA : Enhances reaction rate in solvent-free conditions (yield 78–85%).
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No Catalyst : Yields drop to <50% due to insufficient protonation of the carbonyl group.
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
-
HPLC : Retention time 6.8 min (C18 column, 70:30 acetonitrile-water, 1 mL/min).
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TLC : Rf 0.46 (silica gel, dichloromethane:cyclohexane 1:1).
Challenges and Mitigation Strategies
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Byproduct Formation : Prolonged heating may induce hydrolysis of the thiosemicarbazone linkage. Mitigated by strict temperature control (70–80°C).
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Solubility Issues : Recrystallization from DMSO-methanol mixtures enhances crystal purity.
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Moisture Sensitivity : Store products in desiccators with anhydrous CaCl₂.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Energy Input |
|---|---|---|---|---|
| Reflux (MeOH-H₂O) | 92 | 3–4 | 98.5 | Moderate |
| Microwave | 90 | 0.1–0.2 | 97.8 | High |
| Mechanochemical | 85 | 0.5 | 95.2 | Low |
Data synthesized from . Conventional reflux remains the gold standard for high-purity synthesis, while microwave and mechanochemical methods offer rapid alternatives for scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxybenzaldehyde thiosemicarbazone has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 2-Methoxybenzaldehyde thiosemicarbazone, particularly as a corrosion inhibitor, involves its adsorption onto the metal surface. This adsorption forms a protective barrier that prevents the metal from reacting with corrosive agents. The compound’s effectiveness is attributed to the presence of electronegative atoms (such as nitrogen and sulfur) and π-electrons, which facilitate strong interactions with the metal surface .
Comparison with Similar Compounds
Key Trends :
Physicochemical and Spectral Properties
Substituent position and nature influence electronic properties and binding:
Q & A
Q. What are the standard methods for synthesizing 2-Methoxybenzaldehyde thiosemicarbazone?
The synthesis typically involves condensing 2-methoxybenzaldehyde with thiosemicarbazide in methanol or ethanol under reflux, with a catalytic amount of glacial acetic acid. Reaction progress is monitored via TLC, and the product is purified via recrystallization (e.g., ethanol or methanol). This method ensures high yield and purity, validated by elemental analysis and spectral data .
Q. Which spectroscopic techniques are critical for characterizing 2-Methoxybenzaldehyde thiosemicarbazone?
Key techniques include:
- 1H/13C NMR : To confirm the Schiff base formation (δ 8.0–8.3 ppm for HC=N protons) and aromatic protons (δ 6.5–7.8 ppm) .
- IR spectroscopy : Bands at ~1600 cm⁻¹ (C=N stretching) and ~750 cm⁻¹ (C=S vibrations) confirm ligand coordination .
- UV-Vis : π→π* and n→π* transitions (~250–350 nm) provide insights into electronic properties .
Advanced Research Questions
Q. How do substituents on the benzaldehyde moiety influence the biological activity of thiosemicarbazones?
Substituents like methoxy (-OCH₃) enhance lipophilicity and electron-donating effects, improving membrane permeability and metal chelation. For example, methoxy groups in 2-position increase antitumor activity by stabilizing metal complexes (e.g., Cu(II) or Pd(II)) that induce ROS-mediated apoptosis . Comparative studies with halogen or nitro substituents show reduced efficacy due to steric hindrance or redox inactivity .
Q. What experimental strategies resolve contradictions in metal coordination behavior of 2-Methoxybenzaldehyde thiosemicarbazone?
Discrepancies in coordination geometry (e.g., square planar vs. tetrahedral) are addressed via:
- X-ray crystallography : Directly determines bond lengths/angles (e.g., Pd(II) complexes show cis-square planar geometry ).
- Magnetic susceptibility : Paramagnetic Co(II) complexes (μ = 3.2–4.1 BM) suggest tetrahedral geometry, while diamagnetic Ni(II) complexes indicate square planar .
- ESR spectroscopy : Identifies d-orbital splitting patterns in Cu(II) complexes .
Q. How can computational methods optimize the design of thiosemicarbazone-based metal complexes?
- QSPR modeling : Predicts stability constants (log β) using descriptors like Hammett σ values and metal ion electronegativity .
- Molecular docking : Screens binding affinities to biological targets (e.g., ribonucleotide reductase for antitumor activity ).
- DFT calculations : Evaluates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity .
Q. What methodologies validate the redox activity of Fe(III)/Cu(II) thiosemicarbazone complexes in anticancer studies?
- Cyclic voltammetry : Measures redox potentials (e.g., Fe(III)/Fe(II) at −0.45 V vs. Ag/AgCl) to correlate with ROS generation .
- Fluorescent probes (DCFH-DA) : Quantifies intracellular ROS levels in treated cancer cells .
- ICP-MS : Tracks metal uptake in cells to confirm chelation-driven cytotoxicity .
Data Analysis & Experimental Design
Q. How should researchers handle discrepancies in NMR or IR data during ligand characterization?
- Solvent effects : DMSO-d6 may cause proton exchange broadening (e.g., NH signals); use CDCl3 for sharper peaks .
- Tautomerism : Thione (C=S) vs. thiol (SH) forms can shift IR bands; X-ray crystallography resolves ambiguity .
- Dynamic processes : Variable-temperature NMR identifies conformational equilibria in solution .
Q. What factors should be prioritized in optimizing reaction conditions for thiosemicarbazone synthesis?
- Solvent polarity : Methanol enhances Schiff base formation vs. THF.
- Catalyst : Acetic acid (1–2 mol%) accelerates imine condensation .
- Temperature : Reflux (60–80°C) balances reaction rate and side-product formation .
Q. How can pharmacophore modeling guide the development of thiosemicarbazones with enhanced selectivity?
- Feature mapping : Identifies essential motifs (e.g., N–S–C=N backbone for metal chelation ).
- 3D-QSAR : Correlates steric/electronic fields with IC50 values against cancer cell lines .
- ADMET prediction : SwissADME evaluates LogP (<3) and topological polar surface area (<140 Ų) for bioavailability .
Q. What advanced techniques elucidate the role of π-backbonding in Pd(II)/Pt(II) thiosemicarbazone complexes?
- Resonance Raman spectroscopy : Detects metal-to-ligand charge transfer (MLCT) bands .
- XANES/EXAFS : Probes oxidation states and coordination environments in solution .
- Single-crystal EPR : Resolves spin delocalization in paramagnetic complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
